molecular formula C6H4FN3 B1381586 2-(5-Fluoropyrimidin-2-yl)acetonitrile CAS No. 1227599-49-6

2-(5-Fluoropyrimidin-2-yl)acetonitrile

Cat. No. B1381586
M. Wt: 137.11 g/mol
InChI Key: VYPOSBDIBQYDLM-UHFFFAOYSA-N
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Description

“2-(5-Fluoropyrimidin-2-yl)acetonitrile” is a chemical compound with the molecular formula C6H4FN3. It has a molecular weight of 137.11 g/mol . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “2-(5-Fluoropyrimidin-2-yl)acetonitrile” is 1S/C7H5FN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Antitumor Activities

2-(5-Fluoropyrimidin-2-yl)acetonitrile has been studied for its role in the synthesis of various 5-fluoropyrimidine nucleosides with antitumor activities. The compound has been utilized in the synthesis of 5-fluorouridine and 5-fluorocytosine derivatives, demonstrating significant yields and potential in antitumor applications (Saneyoshi, Inomata, & Fukuoka, 1978).

Novel Oral Fluoropyrimidine Carbamate

Research has shown that 2-(5-Fluoropyrimidin-2-yl)acetonitrile can be part of the pathway to create novel oral fluoropyrimidine carbamates, like capecitabine, which selectively generate 5-fluorouracil in tumors through a series of enzymatic reactions. This has implications for safer and more effective cancer treatments (Miwa et al., 1998).

P2X7 Antagonist Clinical Candidate

In medicinal chemistry, 2-(5-Fluoropyrimidin-2-yl)acetonitrile has been part of the synthesis of P2X7 antagonists, which are potential treatments for mood disorders. The compound was used in a novel synthesis approach, leading to a clinical candidate for phase I trials (Chrovian et al., 2018).

Kinase Inhibitors

The compound has also been used in the synthesis of 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors. These compounds show significant potential in anticancer applications, especially in targeting specific kinase pathways (Wada et al., 2012).

Fluorophore Applications

2-(5-Fluoropyrimidin-2-yl)acetonitrile-based fluorophores have been synthesized and studied for their optical, thermal, and electroluminescence properties, indicating potential use in OLED applications (Muruganantham et al., 2019).

Zn(2+) Chemosensor

The compound has been used in creating a fluorescent sensor for Zn(2+) in acetonitrile aqueous solution, demonstrating its potential in the development of sensitive and selective chemosensors (Li et al., 2014).

Synthesis of Key Intermediate for JAK2 Kinase Inhibitor

It has been employed in the synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine, a key intermediate of the JAK2 kinase inhibitor, showcasing its versatility in pharmaceutical compound synthesis (Semproli et al., 2020).

Noninvasive Studies of Fluoropyrimidines

Noninvasive studies using 2-(5-Fluoropyrimidin-2-yl)acetonitrile derivatives have been conducted, providing unique insights into the mechanism of action and the fate of fluoropyrimidines in medical applications (Wolf, Presant, & Waluch, 2003).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2-(5-fluoropyrimidin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPOSBDIBQYDLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Fluoropyrimidin-2-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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